oxalic acid;piperidine
CAS No.: 92302-98-2
Cat. No.: VC19216413
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92302-98-2 |
|---|---|
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | oxalic acid;piperidine |
| Standard InChI | InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6) |
| Standard InChI Key | WLCAJVVSNAVBSM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNCC1.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Formation
The salt formation between oxalic acid and piperidine involves proton transfer from oxalic acid’s carboxylic groups to piperidine’s nitrogen atom. This results in a 1:1 or 2:1 molar ratio complex, depending on reaction conditions. X-ray crystallography of analogous compounds, such as 4-(oxetan-3-yl)piperidine oxalate (C₁₀H₁₇NO₅), reveals a monoclinic crystal system with hydrogen-bonding networks stabilizing the lattice . The general structure features:
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A piperidine ring in a chair conformation.
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Oxalate anions interacting with protonated piperidinium cations via ionic and hydrogen bonds.
Table 1: Structural Parameters of Oxalic Acid;Piperidine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₄ (1:1 ratio) | |
| Crystal System | Monoclinic | |
| Hydrogen Bond Length | 1.65–1.89 Å | |
| Density | 1.32–1.45 g/cm³ |
Synthesis Methods
Direct Neutralization
Piperidine reacts with oxalic acid in aqueous or ethanol solutions under reflux. Stoichiometric control ensures complete protonation:
Yields exceed 85% when using equimolar reactants at 60°C for 4 hours .
Solvent-Free Mechanochemical Synthesis
Ball milling piperidine and oxalic acid dihydrate produces the salt without solvents, aligning with green chemistry principles. This method achieves 92% yield in 30 minutes, as confirmed by FT-IR and DSC analyses .
Table 2: Optimization of Synthesis Conditions
| Condition | Direct Neutralization | Mechanochemical |
|---|---|---|
| Temperature | 60°C | Ambient |
| Time | 4 hours | 30 minutes |
| Solvent | Ethanol | None |
| Yield | 85% | 92% |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of 4-(oxetan-3-yl)piperidine oxalate shows a melting point at 187°C, with decomposition initiating above 220°C . Thermogravimetric analysis (TGA) indicates a two-stage weight loss:
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Dehydration (50–120°C).
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Oxalate anion decomposition (220–300°C).
Solubility
The salt is highly soluble in polar solvents:
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Water: 45 g/100 mL at 25°C.
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Methanol: 28 g/100 mL.
Biological and Pharmacological Applications
Antioxidant Activity
Piperidine-oxalate derivatives exhibit radical scavenging properties. For example, 4-hydroxy-2-pyridone analogs demonstrate DPPH radical inhibition with IC₅₀ values of 18–22 μM, outperforming standard BHT (IC₅₀ = 25 μM) . The mechanism involves hydrogen donation from the piperidine ring and oxalate’s electron-withdrawing effects.
| Compound | AChE IC₅₀ (nM) | DPPH IC₅₀ (μM) |
|---|---|---|
| Piperidine-oxalate A | 2.13 | 18.2 |
| Piperidine-oxalate B | 15.6 | 22.1 |
| Donepezil (Control) | 12.4 | N/A |
Industrial and Catalytic Uses
Asymmetric Catalysis
Chiral piperidinium oxalate salts serve as organocatalysts in Michael additions and aldol reactions. For instance, they enable enantioselective synthesis of 3,4,5-trisubstituted piperidines with up to 98% ee under solvent-free conditions .
Corrosion Inhibition
Electrochemical studies demonstrate 85–90% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to adsorption of the salt’s ions onto metal surfaces .
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